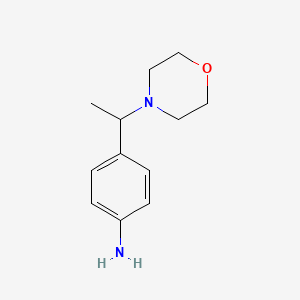

4-(1-Morpholinoethyl)aniline

Description

Significance and Research Context of Morpholino-Substituted Anilines

The incorporation of a morpholine (B109124) ring into a molecule is a common strategy in medicinal chemistry, so much so that morpholine is considered a "privileged structure." nih.govnih.govsci-hub.se This heterocycle is valued for its ability to impart favorable physicochemical and pharmacokinetic properties to a potential drug candidate. nih.govsci-hub.se The presence of both an ether oxygen and a tertiary amine within the six-membered ring allows it to enhance aqueous solubility and engage in hydrogen bonding, which can be crucial for a drug's absorption and interaction with biological targets. biosynce.com Furthermore, the morpholine moiety can improve a compound's metabolic stability and pharmacokinetic profile, for instance, by prolonging its plasma half-life. sci-hub.se

When attached to an aniline (B41778) core, the morpholine group creates a "morpholino-substituted aniline," a scaffold that has appeared in various research contexts. These compounds are often synthesized as precursors or active molecules in their own right. For example, derivatives of morpholino-substituted anilines have been investigated for their potent inhibitory activity against specific cancer targets, such as the Epidermal Growth Factor Receptor (EGFR). researchgate.net In this context, structural studies have shown that the morpholine-substituted aniline portion of a molecule can be crucial for achieving selectivity and high potency against mutated forms of the enzyme that confer resistance to existing therapies. researchgate.net The versatility of the aniline amine group allows for further chemical modifications, making morpholino-substituted anilines valuable and adaptable building blocks in the synthesis of complex organic molecules for pharmaceuticals, specialty chemicals, and materials science.

Historical Perspective of Amino-Functionalized Aromatic Systems in Organic Synthesis

The aniline core of 4-(1-Morpholinoethyl)aniline places it within a lineage of compounds that were foundational to the development of modern organic chemistry. Aniline (C₆H₅NH₂) itself has a complex history of discovery, having been first isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben, who named it Crystallin. wikipedia.orgbritannica.comtrc-leiden.nl It was independently isolated from coal tar and given other names until 1840, when Carl Julius Fritzsche obtained it from indigo and named it aniline, a name that has persisted. wikipedia.orgtrc-leiden.nl

The pivotal moment for aniline and all amino-functionalized aromatic systems came in 1856. The chemist William Henry Perkin, then just a teenager, was attempting to synthesize the antimalarial drug quinine. britannica.com His experiment with aniline derived from coal tar unexpectedly produced a brilliant purple substance. trc-leiden.nl This compound, later named mauveine or mauve, was the world's first synthetic dye. britannica.come-bookshelf.de

This discovery was a watershed event. It not only launched the synthetic dye industry but also demonstrated that valuable commercial products could be created from industrial byproducts like coal tar. trc-leiden.nl The subsequent demand for aniline and its derivatives spurred intense academic and industrial research, helping to establish the first science-based industrial research laboratories and forging collaborations between universities and industry. e-bookshelf.de Throughout the latter half of the 19th century, anilines revolutionized the study of chemistry and became indispensable starting materials for a vast range of products, including dyes, pharmaceuticals, explosives, and polymers. britannica.come-bookshelf.de The simple amino-functionalized aromatic ring became one of the most versatile and important building blocks in organic synthesis, a status it retains to this day. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(1-morpholin-4-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(14-6-8-15-9-7-14)11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNACZCVKXGKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679053 | |

| Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700804-06-4 | |

| Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 4 1 Morpholinoethyl Aniline

Established Synthetic Routes for 4-(1-Morpholinoethyl)aniline and Analogues

The construction of the this compound scaffold can be achieved through several key synthetic transformations, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Reductive Amination Pathways

Reductive amination, a cornerstone of C-N bond formation, presents a direct and efficient method for the synthesis of this compound. wikipedia.org This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orggctlc.org

A plausible and commonly employed reductive amination pathway for the synthesis of this compound would involve the reaction of 4-aminoacetophenone with morpholine (B109124). The initial step is the formation of an enamine intermediate, facilitated by the removal of water. Subsequent reduction of this intermediate yields the target compound.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. commonorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C) is another viable method. organic-chemistry.org The choice of reducing agent and reaction conditions can be tailored to optimize the yield and minimize side reactions. organic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective, tolerant of many functional groups. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective, but toxicity of cyanide is a concern. researchgate.net |

| Palladium on Carbon (Pd/C) with H₂ | Methanol (MeOH), Ethanol (EtOH) | Catalytic, often provides high yields. organic-chemistry.org |

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) provides an alternative route to aryl-morpholine linkages. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, the morpholine nitrogen. For an SNAr reaction to be effective, the aromatic ring must be activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.

While a direct SNAr approach to this compound is not straightforward due to the electron-donating nature of the amino group, a multi-step sequence can be envisioned. For instance, starting with a substrate like 4-fluoro-1-(1-nitroethyl)benzene, the nitro group would activate the ring towards nucleophilic attack by morpholine. Subsequent reduction of the nitro group would then yield the desired aniline (B41778).

The efficiency of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the solvent used. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are typically employed to facilitate the reaction.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. researchgate.net This methodology allows for the formation of a C-N bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex. nih.gov

The synthesis of this compound via a Buchwald-Hartwig amination could be approached by coupling a suitably protected 4-halo-1-(1-aminoethyl)benzene derivative with morpholine. Alternatively, a more direct route would involve the coupling of an aryl halide, such as 4-bromo-1-(1-morpholinoethyl)benzene, with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection.

The success of the Buchwald-Hartwig amination is critically dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base. scispace.com A wide array of ligands have been developed to facilitate the coupling of various substrates, including sterically hindered and electron-rich or -poor aryl halides. thieme-connect.comresearchgate.net

Table 2: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst. |

| Phosphine Ligand | BINAP, XPhos, JohnPhos | Stabilizes the palladium center and facilitates the catalytic cycle. scispace.com |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates the reductive elimination step. nih.gov |

Multi-Component Condensation Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. wikipedia.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. nih.govresearchgate.netresearchgate.netmdpi.com While not directly yielding this compound, this reaction could be utilized to synthesize structurally related analogues or precursors. For instance, using a morpholine-containing carboxylic acid or aldehyde could introduce the morpholine moiety into the final product.

The Ugi reaction is a four-component reaction between a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide, resulting in the formation of a bis-amide. rsc.orgmdpi.comnih.govresearchgate.net Similar to the Passerini reaction, the Ugi reaction provides a powerful tool for generating molecular diversity and could be adapted to synthesize derivatives of this compound by carefully selecting the starting components. For example, using 4-aminobenzaldehyde (B1209532) as the aldehyde component and morpholine as the amine (in a variation of the standard Ugi reaction) could lead to scaffolds containing the desired structural elements.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst loading, and the nature of the reagents.

For reductive amination, the pH of the reaction medium can significantly influence the rate of imine/enamine formation and the stability of the reducing agent. researchgate.net In palladium-catalyzed cross-coupling reactions, high-throughput screening of ligands and bases is a common strategy to identify the optimal catalytic system for a specific substrate combination. researchgate.net The concentration of reactants can also play a critical role; for instance, in some multi-component reactions, higher concentrations can favor the desired product formation. mdpi.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical processes. wikipedia.org In the context of this compound synthesis, several green approaches can be considered.

The use of greener solvents, such as ethanol, 2-propanol, or even water, in reductive amination can significantly reduce the environmental footprint compared to chlorinated solvents. researchgate.netacsgcipr.org One-pot reactions, like reductive amination and multi-component reactions, are inherently greener as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save energy. wikipedia.org

Catalytic methods, such as palladium-catalyzed amination, are also aligned with green chemistry principles as they allow for reactions to proceed with high efficiency under milder conditions and with lower catalyst loadings, thus reducing metal waste. nih.gov Furthermore, the development of biocatalytic methods, using enzymes such as reductive aminases, offers a highly selective and environmentally benign alternative for the synthesis of chiral amines. nih.gov The exploration of flow chemistry for these syntheses can also lead to improved safety, efficiency, and scalability. rsc.orgmdpi.com Recent advancements in the synthesis of morpholines using reagents like ethylene (B1197577) sulfate (B86663) also highlight a move towards more sustainable and efficient protocols. chemrxiv.orgnih.govchemrxiv.org

Advanced Spectroscopic and Analytical Characterization of 4 1 Morpholinoethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(1-Morpholinoethyl)aniline, both ¹H NMR and ¹³C NMR are essential for assigning the specific proton and carbon signals, respectively.

While experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on the known spectra of analogous compounds such as 4-morpholinoaniline (B114313) and general principles of NMR spectroscopy. The addition of the chiral ethyl linker between the aniline (B41778) and morpholine (B109124) rings introduces distinct signals and splitting patterns.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the protons of the morpholine ring, the methine and methyl protons of the ethyl bridge, and the amine protons.

Aromatic Region: The benzene (B151609) ring is para-substituted, which simplifies the aromatic region into a characteristic AA'BB' system. Two sets of doublets are anticipated. The protons ortho to the amino group (H-2, H-6) are expected to appear upfield due to the electron-donating nature of the NH₂ group, while the protons ortho to the morpholinoethyl group (H-3, H-5) will appear slightly downfield.

Ethyl Bridge: The ethyl group introduces a methine (-CH) proton and a methyl (-CH₃) group. The methine proton, being adjacent to the chiral center, the nitrogen atom, and the aromatic ring, is expected to appear as a quartet. The methyl protons will appear as a doublet due to coupling with the single methine proton.

Morpholine Ring: The morpholine ring contains two sets of chemically non-equivalent methylene (B1212753) protons. The four protons adjacent to the oxygen atom (-O-CH₂-) typically appear downfield compared to the four protons adjacent to the nitrogen atom (-N-CH₂-). These often manifest as two distinct triplets or complex multiplets.

Amine Protons: The protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to NH₂) | ~ 6.6 - 6.8 | d (doublet) | ~ 8.5 |

| Ar-H (ortho to -CH) | ~ 7.0 - 7.2 | d (doublet) | ~ 8.5 |

| -NH₂ | ~ 3.5 - 4.5 (broad) | s (singlet) | - |

| -CH(N)CH₃ | ~ 3.3 - 3.5 | q (quartet) | ~ 6.7 |

| -CH₂-O- (Morpholine) | ~ 3.6 - 3.8 | t (triplet) | ~ 4.7 |

| -CH₂-N- (Morpholine) | ~ 2.4 - 2.6 | t (triplet) | ~ 4.7 |

| -CH(N)CH₃ | ~ 1.3 - 1.5 | d (doublet) | ~ 6.7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected (barring accidental equivalence).

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon atom attached to the amino group (C-1) and the carbon attached to the morpholinoethyl group (C-4) are quaternary and will have distinct chemical shifts. The protonated carbons (C-2, C-6 and C-3, C-5) will appear as two separate signals.

Ethyl Bridge Carbons: The methine carbon (-CH) and the methyl carbon (-CH₃) of the ethyl linker will each produce a distinct signal.

Morpholine Carbons: The two methylene carbons adjacent to the oxygen (-O-CH₂) and the two methylene carbons adjacent to the nitrogen (-N-CH₂) are chemically distinct and will produce two separate signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (C-NH₂) | ~ 145 - 147 |

| Ar-C (C-CH) | ~ 135 - 137 |

| Ar-C (CH, ortho to -CH) | ~ 128 - 130 |

| Ar-C (CH, ortho to NH₂) | ~ 114 - 116 |

| -CH(N)CH₃ | ~ 60 - 65 |

| -CH₂-O- (Morpholine) | ~ 66 - 68 |

| -CH₂-N- (Morpholine) | ~ 50 - 53 |

| -CH(N)CH₃ | ~ 15 - 18 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, aromatic ring, and morpholine components.

N-H Stretching: The primary amine group (-NH₂) will exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and morpholine groups will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine is expected around 1600-1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce characteristic peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The morpholine ring's ether linkage gives rise to a strong, characteristic C-O-C asymmetric stretching band, typically around 1115-1130 cm⁻¹.

C-N Stretching: Both the aromatic C-N and aliphatic C-N stretching vibrations will appear in the fingerprint region, typically between 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Key expected signals include:

Aromatic Ring Vibrations: Strong signals for the aromatic ring breathing mode (around 1000 cm⁻¹) and C=C stretching (around 1600 cm⁻¹) are characteristic.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation pattern. The molecular formula for this compound is C₁₂H₁₈N₂O, giving it a molecular weight of approximately 206.28 g/mol . bldpharm.comnih.gov

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z ≈ 206. As the molecule contains an even number of nitrogen atoms, the molecular weight follows the nitrogen rule, resulting in an even-numbered molecular ion peak.

Major Fragmentation Pathways: The molecule is expected to fragment in predictable ways, primarily through cleavage adjacent to the nitrogen atoms (alpha-cleavage), which stabilizes the resulting cation.

Loss of a Methyl Radical: A primary fragmentation pathway would be the loss of the methyl group from the ethyl bridge (cleavage of the C-C bond alpha to the morpholine nitrogen), resulting in a prominent peak at m/z 191 ([M-15]⁺). This fragment would be highly stabilized by resonance.

Formation of Morpholine-related Ions: Cleavage of the bond between the methine carbon and the morpholine nitrogen can lead to a fragment corresponding to the morpholinium ion at m/z 86 or a related ion at m/z 100 ([M-C₇H₈N]⁺).

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the ethyl group could generate a fragment at m/z 120 ([M-C₄H₈NO]⁺), corresponding to the [H₂N-C₆H₄-CH(CH₃)]⁺ ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is dominated by the chromophore of the substituted aniline ring.

Like aniline, it is expected to exhibit two main absorption bands corresponding to π→π* transitions. researchgate.net

Primary Band (E2-band): This high-energy transition is expected to appear at a shorter wavelength, typically around 230-250 nm. It corresponds to an excitation from the ground state to an excited state of the benzene ring.

Secondary Band (B-band): This band, which arises from transitions to an excited state involving the non-bonding electrons of the amino group interacting with the π-system of the ring, is expected at a longer wavelength, around 280-300 nm.

The presence of the amino and alkylamino substituents on the benzene ring acts as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A typical method for analyzing aniline derivatives involves Reversed-Phase HPLC (RP-HPLC). sielc.comchromatographyonline.com

Stationary Phase: A non-polar stationary phase, such as a C18 (octadecylsilane) or C8 column, is generally effective.

Mobile Phase: A polar mobile phase is used, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution may be used to ensure good separation of any impurities. For mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile ones like phosphoric acid. sielc.com

Detection: A UV detector is commonly used, set at one of the molecule's absorption maxima (e.g., ~240 nm or ~290 nm), to monitor the eluting compound.

This method allows for the quantification of the compound and the detection of any synthesis byproducts or degradation products, thus ensuring the purity of the final product.

Theoretical and Computational Investigations of 4 1 Morpholinoethyl Aniline

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a widely used method that balances computational cost and accuracy, making it suitable for studying molecules of this size. researchgate.net While specific DFT studies on 4-(1-Morpholinoethyl)aniline are not prominent in the literature, the methodology is well-established for substituted anilines. chemrxiv.org Such studies typically begin by optimizing the molecule's geometry to find its most stable three-dimensional structure.

DFT calculations are used to determine the electronic structure of a molecule, providing insights into its stability and reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. chemrxiv.orgthaiscience.info

A Molecular Electrostatic Potential (MEP) map is another valuable output, which illustrates the charge distribution across the molecule. researchgate.net The MEP map uses a color scale to show regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. thaiscience.info For an aniline (B41778) derivative, negative potential is typically concentrated around the nitrogen atom of the amino group and the oxygen of the morpholine (B109124) ring due to the presence of lone pair electrons, indicating these are likely sites for electrophilic interaction. thaiscience.inforesearchgate.net

Table 1: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Significance |

|---|---|

| HOMO Energy | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO Energy | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Chemical Hardness | Measures resistance to change in electron distribution. |

| Electrophilicity Index | A measure of the molecule's ability to act as an electrophile. |

This table describes the significance of common reactivity descriptors that would be calculated in a typical DFT study.

A significant application of DFT is the prediction of various molecular spectra, which can aid in the characterization of the compound. nih.govnih.gov

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies of the molecule. materialsciencejournal.org These calculated frequencies correspond to specific vibrational modes, such as the stretching and bending of bonds (e.g., N-H, C-N, C-O, C-H). researchgate.net By comparing the simulated spectra with experimental data, a precise assignment of the observed spectral bands can be achieved. For aniline derivatives, characteristic bands include N-H stretching vibrations around 3400-3500 cm⁻¹ and C-N stretching vibrations near 1280 cm⁻¹. materialsciencejournal.orgresearchgate.net

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can also be calculated. nmrdb.orggithub.com These predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. chemrxiv.org

Table 2: Representative Vibrational Modes for Aniline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Asymmetric/Symmetric Stretching | 3400 - 3500 |

| C-H Aromatic Stretching | 3000 - 3100 |

| C-H Aliphatic Stretching | 2800 - 3000 |

| C=C Aromatic Ring Stretching | 1590 - 1620 |

| N-H Bending (Scissoring) | 1550 - 1650 |

| C-N Stretching | 1250 - 1350 |

| C-O-C Asymmetric Stretching (Morpholine) | 1110 - 1140 |

This table presents typical frequency ranges for key vibrational modes in molecules containing aniline and morpholine moieties, based on general spectroscopic data. materialsciencejournal.orgresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and stability. nih.gov A molecule like this compound has several rotatable bonds, leading to various possible three-dimensional arrangements, or conformations. chemistrysteps.com

Conformational analysis involves mapping the potential energy surface as a function of the rotation around these bonds to identify the most stable (lowest energy) conformations. lumenlearning.com For this compound, key areas of flexibility include the bond connecting the aniline ring to the ethyl group and the bond between the ethyl group and the morpholine ring. The analysis would reveal the preferred spatial orientation of the bulky morpholine and aniline groups to minimize steric hindrance, which occurs when non-bonded atoms are forced into close proximity. utdallas.edu MD simulations can further show how these conformations interconvert at a given temperature and how the molecule interacts with a solvent environment.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein or enzyme. uomisan.edu.iq This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Although no specific docking studies for this compound have been reported, the general procedure would involve selecting a relevant protein target. Given its structure, potential targets could include kinases, receptors, or enzymes where aniline-like scaffolds are known to be active. ijcce.ac.irnih.gov The docking simulation places the molecule into the protein's binding site in various orientations and conformations, calculating a "docking score" for each pose. This score, often an estimation of the binding free energy, indicates the strength of the interaction. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. researchgate.net Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to correlate molecular descriptors (properties derived from the molecule's structure) with experimental activity.

For this compound, a computational SAR study would require a dataset of structurally similar compounds with measured biological activity against a specific target. mdpi.com The process would involve:

Calculating a wide range of molecular descriptors for each compound in the series. These can include electronic descriptors from DFT (like HOMO/LUMO energies), steric descriptors (like molecular volume), and physicochemical properties (like lipophilicity).

Developing a mathematical model that links these descriptors to the observed activity.

Using this model to predict the activity of new, unsynthesized compounds and to provide insights into which structural features are most important for activity. For example, such a study could reveal whether the morpholine group is essential, or how substituents on the aniline ring might enhance or diminish potency. researchgate.net

Applications of 4 1 Morpholinoethyl Aniline in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active Derivatives

The 4-(1-Morpholinoethyl)aniline scaffold is a cornerstone for the creation of novel therapeutic molecules through various synthetic strategies. The primary amino group on the aniline (B41778) ring provides a reactive site for a multitude of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Researchers have successfully synthesized numerous derivatives by targeting this amino group. Common synthetic routes include nucleophilic substitution and addition reactions to generate sulfonamides, amides, and Schiff bases. For instance, novel morpholine (B109124) and its sulfonamide derivatives have been synthesized from amine precursors via nucleophilic addition, achieving yields between 70% and 90%. ncl.res.in Similarly, quinoline (B57606) and quinazoline-based derivatives, recognized for their broad spectrum of biological activities, have been prepared using the morpholinoaniline moiety as a key structural component. researchgate.netnih.gov The synthesis of these derivatives often involves multi-step processes, starting from commercially available materials and proceeding through intermediate compounds to yield the final, biologically active molecules. researchgate.netejpmr.com

The morpholine ring itself is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. nih.gov The synthesis of derivatives retaining this morpholine moiety is therefore a key strategy in drug design. The versatility of the this compound structure allows for the systematic modification and optimization of lead compounds, facilitating the exploration of structure-activity relationships (SAR) to identify candidates with enhanced potency and selectivity. researchgate.net

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of this compound and its close analogs extends to their role as crucial intermediates in the synthesis of established and investigational drugs. guidechem.com The related compound, 4-morpholinoaniline (B114313), is widely recognized as a key building block in the pharmaceutical industry for creating various therapeutic agents, including anti-cancer drugs. chemimpex.com The unique properties conferred by the morpholino group, such as enhanced reactivity and solubility, make these intermediates highly valuable in organic synthesis. chemimpex.com

For example, the 3-fluoro-4-morpholinoaniline (B119058) intermediate is essential for the synthesis of the antibiotic drug linezolid. This highlights the industrial significance of the morpholinoaniline core in producing complex pharmaceuticals. The synthesis of such intermediates often begins with simpler, commercially available chemicals and involves multiple reaction steps to construct the desired molecular framework. ejpmr.com The ability to efficiently synthesize these intermediates is critical for the large-scale production of life-saving medications. The adaptability of the morpholinoaniline scaffold allows it to be incorporated into a wide range of drug classes, underscoring its importance in the pharmaceutical manufacturing pipeline. chemimpex.com

Investigation of Enzyme Inhibition and Receptor Binding Mechanisms

Derivatives of the this compound scaffold have been the subject of extensive investigation into their mechanisms of action, particularly concerning enzyme inhibition and receptor binding. These studies are crucial for understanding how these molecules exert their therapeutic effects at a molecular level.

In the context of cancer therapy, various quinazoline (B50416) and quinoline derivatives incorporating the morpholinoaniline structure have been identified as potent inhibitors of key signaling proteins, such as receptor tyrosine kinases (RTKs). ijcce.ac.ir Molecular docking studies have provided detailed insights into the binding modes of these compounds. For example, certain 4-anilinoquinazoline (B1210976) derivatives have shown effective binding to the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.ir The binding affinity is often stabilized by hydrogen bonds and hydrophobic interactions within the receptor's active site.

Similarly, 2-morpholino-4-anilinoquinoline derivatives are thought to act as MET inhibitors, a receptor tyrosine kinase often overexpressed in various human cancers, by interacting with the kinase domain. nih.gov Beyond cancer, other derivatives have been explored as inhibitors of enzymes relevant to inflammation, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). nih.gov These mechanistic studies, combining experimental assays with computational modeling, are essential for the rational design of next-generation inhibitors with improved specificity and efficacy.

Potential in Targeting Neurological Disorders

While research into the direct application of this compound for neurological disorders is an emerging field, the broader class of aniline derivatives has shown promise. The structural features of the morpholinoaniline scaffold make it a candidate for modification to target central nervous system (CNS) pathways. The morpholine group can improve the physicochemical properties of a molecule, which is a critical factor for crossing the blood-brain barrier.

Investigations into related aniline compounds have demonstrated potential neuroprotective effects. The development of molecules that can modulate neurological pathways is a significant area of drug discovery, and the versatility of the this compound core makes it a plausible starting point for the synthesis of novel CNS-active agents. Further research is required to fully explore the potential of this chemical family in treating complex neurological conditions.

Antimicrobial, Anti-inflammatory, and Anticancer Properties of Derivatives

Derivatives built upon the this compound scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Properties

A significant body of research has focused on the anticancer potential of morpholinoaniline derivatives. Novel 3-fluoro-4-morpholinoaniline sulfonamide derivatives have shown significant anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), inducing cell death through apoptosis. ncl.res.in Similarly, 2-morpholino-4-anilinoquinoline compounds have exhibited potent anticancer activity against liver cancer cells (HepG2) by causing cell cycle arrest. nih.gov Other classes of derivatives, such as 4-anilinoquinazolines and 4-anilinoquinolinylchalcones, have also displayed significant cytotoxicity against various human cancer cell lines. ijcce.ac.irnih.gov

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

| Sulfonamide Derivative (NAM-5) ncl.res.in | MCF-7 (Breast) | 1.811 | Apoptosis |

| Sulfonamide Derivative (NAM-5) ncl.res.in | MDA-MB-231 (Breast) | 2.143 | Apoptosis |

| 2-Morpholino-4-anilinoquinoline (3d) nih.gov | HepG2 (Liver) | 8.50 | Cell Cycle Arrest |

| 4-Anilinoquinazoline (8a) ijcce.ac.ir | A431 (Skin) | 2.62 | EGFR/VEGFR-2 Inhibition |

| 4-Anilinoquinolinylchalcone (4a) nih.gov | MDA-MB-231 (Breast) | 0.11 | Apoptosis, ROS-dependent |

Antimicrobial Properties

The morpholine ring is a key component of several antimicrobial agents. researchgate.net Synthetic derivatives incorporating the 3-fluoro-4-(morpholin-4-yl)aniline structure have been evaluated for their antibacterial and antifungal activities, with some compounds showing promising results. ejpmr.com The structural versatility of the scaffold allows for the development of new agents to combat drug-resistant pathogens. For example, novel quinone derivatives containing aniline moieties have demonstrated inhibitory activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anti-inflammatory Properties

The morpholinoaniline core is also present in compounds investigated for anti-inflammatory effects. Quinoline derivatives, for instance, have been identified as inhibitors of key inflammatory mediators like cyclooxygenase (COX) and various cytokines. nih.gov The mechanism often involves the downregulation of pro-inflammatory pathways. While direct studies on this compound are limited, the consistent anti-inflammatory activity observed in its broader chemical class suggests that this scaffold is a promising template for the development of new anti-inflammatory drugs. researchgate.netnih.gov

Development of Specific Biological Probes and Chemical Tools

The this compound structure, due to its chemical reactivity and presence in bioactive molecules, holds potential for the development of specialized chemical tools and biological probes. The aniline group can be readily modified to attach reporter molecules, such as fluorophores or affinity tags. These probes can be invaluable for studying biological systems, for example, by visualizing the localization of a target protein within a cell or by identifying binding partners of a drug molecule.

While specific probes based directly on this compound are not yet widely reported, the principles of probe design are applicable. For instance, fluorescent probes based on related heterocyclic systems are used for sensing and imaging in biological environments. mdpi.com By leveraging the known biological targets of its derivatives (e.g., specific kinases), it is conceivable to design activity-based probes from the this compound scaffold to study enzyme function and inhibition in real-time.

Pharmacokinetic Profile Prediction and Optimization Strategies

The pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical determinant of its clinical success. The this compound scaffold contains structural elements, like the morpholine ring, that are often incorporated to favorably influence a molecule's ADME properties. nih.gov The morpholine group can enhance aqueous solubility and metabolic stability, which are desirable characteristics for many drug candidates.

Optimization strategies for derivatives of this scaffold would involve systematic modifications to fine-tune properties like lipophilicity, which affects membrane permeability and bioavailability. For example, adding or modifying substituents on the aniline ring or other parts of the molecule can have a significant impact on its pharmacokinetic behavior. While specific pharmacokinetic data for this compound itself is not extensively available, the general principles of medicinal chemistry suggest that it serves as a valuable starting point for developing compounds with optimized drug-like properties. researchgate.net A major goal in designing prodrugs, for instance, is to improve the pharmacokinetic behavior of active compounds that may otherwise have low bioavailability. google.com

Applications of 4 1 Morpholinoethyl Aniline in Material Science and Polymer Chemistry

Incorporation into Specialty Polymers and Advanced Materials

The incorporation of 4-(1-Morpholinoethyl)aniline into polymer chains is a strategy to develop specialty polymers with tailored functionalities. The aniline (B41778) moiety provides a reactive site for polymerization, typically through oxidative or electrochemical methods, allowing it to be integrated into various polymer backbones. The presence of the morpholinoethyl group introduces significant steric bulk and a degree of flexibility to the polymer chain. This can disrupt the close packing of polymer chains, leading to increased solubility in common organic solvents, a common challenge in the processing of rigid-rod polymers like polyaniline.

Role in the Synthesis of Conductive Polymers (e.g., Polyaniline Derivatives)

Polyaniline (PANI) is one of the most studied intrinsically conducting polymers due to its good environmental stability and tunable conductivity. wikipedia.org However, pristine PANI often suffers from poor processability. The synthesis of PANI derivatives by copolymerizing aniline with substituted anilines is a well-established method to overcome this limitation. nih.gov

Table 1: General Approaches to Polyaniline Derivative Synthesis

| Polymerization Method | Description | Potential Impact of this compound |

| Chemical Oxidative Polymerization | Monomers are polymerized in a solution containing an oxidizing agent (e.g., ammonium (B1175870) persulfate) and an acid. | The bulky side group may influence the polymerization kinetics and the final molecular weight of the copolymer. |

| Electrochemical Polymerization | Polymer films are grown on an electrode surface by applying an electrical potential to a solution containing the monomer. | The solubility of the monomer is crucial for this method. The morpholino group could enhance solubility in certain electrolytes. |

| Emulsion Polymerization | Polymerization occurs in an emulsion, often leading to nanostructured materials. | Could facilitate the formation of stable dispersions of the resulting polymer, aiding in processability. |

This table is a generalized representation based on known synthesis methods for polyaniline derivatives.

Enhancement of Material Properties (e.g., Flexibility, Thermal Stability)

The molecular architecture of a polymer dictates its macroscopic properties. The incorporation of the this compound unit is anticipated to have a notable effect on the mechanical and thermal properties of the resulting polymers.

Flexibility: The morpholinoethyl side chain introduces a non-planar, flexible group onto the otherwise rigid polyaniline backbone. This can act as an internal plasticizer, increasing the free volume between polymer chains and allowing for greater segmental motion. Consequently, polymers containing this moiety are expected to exhibit enhanced flexibility and reduced brittleness compared to unsubstituted polyaniline. This improved processability could enable the fabrication of thin films and coatings for various applications.

Table 2: Expected Influence of this compound on Polymer Properties

| Property | Expected Effect | Rationale |

| Solubility | Increased | The bulky and polar morpholino group disrupts chain packing and improves interaction with solvents. |

| Flexibility | Increased | The flexible ethylmorpholino side chain acts as an internal plasticizer. |

| Thermal Stability | To be determined | The inherent stability of the morpholine (B109124) ring is a positive factor, but the overall effect depends on the entire polymer structure. |

| Conductivity | Potentially decreased | The bulky side group may increase inter-chain distance, hindering charge hopping. |

This table is based on theoretical considerations and general knowledge of substituted polyanilines.

Applications in Sensors and Optoelectronic Devices

The unique properties of conductive polymers make them highly suitable for applications in sensors and optoelectronic devices. nih.gov Polyaniline and its derivatives are known to be sensitive to various chemical species, leading to their use in chemical sensors. The electrical and optical properties of these polymers can change upon interaction with analytes, providing a detectable signal.

The presence of the nitrogen and oxygen atoms in the morpholino group of this compound could introduce specific binding sites for certain analytes, potentially leading to enhanced sensitivity and selectivity in sensor applications. For instance, these sites could interact with metal ions or acidic/basic vapors, causing a measurable change in the polymer's conductivity or optical absorption spectrum. Thin films of such modified polymers could be fabricated for use in chemiresistive or optical sensors.

In the realm of optoelectronics, the modification of the polyaniline backbone with substituents can tune the band gap and the photoluminescence properties of the material. While the specific optoelectronic properties of polymers derived from this compound have not been extensively reported, the general principle of tuning electronic properties through chemical modification suggests potential applications in areas such as organic light-emitting diodes (OLEDs) or electrochromic devices. The improved processability afforded by the morpholinoethyl group would be a significant advantage in the fabrication of such devices. Further research is necessary to explore and characterize the full potential of these materials in advanced electronic and optoelectronic applications.

Catalytic Applications of 4 1 Morpholinoethyl Aniline and Its Derivatives

Role as a Basic Catalyst in Organic Transformations

While there is no specific information on 4-(1-Morpholinoethyl)aniline, aniline (B41778) and morpholine (B109124) moieties are common in organic chemistry and can exhibit basic properties. The nitrogen atom in the aniline group and the morpholine ring possesses a lone pair of electrons, which can act as a Brønsted-Lowry base (proton acceptor) or a Lewis base (electron-pair donor). In theory, a compound like this compound could potentially catalyze reactions that are promoted by a mild base.

Such reactions could include:

Knoevenagel Condensation: The condensation of an aldehyde or ketone with an active methylene (B1212753) compound.

Michael Addition: The addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Aldol Condensation: The reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone.

The catalytic activity would depend on the basicity of the nitrogen atoms, which is influenced by the electronic effects of the rest of the molecule.

Catalysis in the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds often involves condensation reactions where a basic or acidic catalyst is employed to facilitate the formation of the heterocyclic ring. Aniline derivatives are frequently used as starting materials or catalysts in the synthesis of various nitrogen-containing heterocycles such as quinolines, indoles, and benzodiazepines.

For instance, in the Skraup synthesis of quinolines, aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent. While not a catalyst itself in this case, its structural motif is integral to the product. A molecule like this compound, containing both an aniline and a morpholine group, could theoretically participate in or catalyze multicomponent reactions leading to complex heterocyclic frameworks. However, no specific examples involving this compound have been documented.

Applications in Polymerization Processes

Aniline and its derivatives can be polymerized to form polyaniline (PANI), a class of conducting polymers. The polymerization is typically an oxidative process, often initiated by chemical oxidants or electrochemical methods. The substituent on the aniline ring can significantly influence the properties of the resulting polymer, such as its solubility, processability, and conductivity.

A study on the polymerization of new aniline derivatives has shown that the nature of the substituent on the aniline monomer affects the morphology and electrical properties of the resulting polymers. While this study did not specifically involve this compound, it highlights the potential for substituted anilines to be used as monomers in creating functional polymers. The morpholinoethyl group in this compound could potentially enhance the solubility of the corresponding polymer. However, there is no available research on the polymerization of this specific monomer.

Transition-Metal Catalyzed Reactions Involving Aniline Derivatives

Aniline derivatives can act as ligands for transition metals, forming complexes that can be used as catalysts. The nitrogen atom of the aniline can coordinate to a metal center, and the electronic and steric properties of the aniline derivative can be tuned to influence the reactivity and selectivity of the catalyst.

These catalytic systems are employed in a wide range of transformations, including:

Cross-coupling reactions: Such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds.

Hydrogenation and transfer hydrogenation reactions: For the reduction of various functional groups.

Hydroamination reactions: The addition of an N-H bond across a carbon-carbon multiple bond.

The presence of the additional donor atom in the morpholine ring of this compound could potentially allow it to act as a bidentate ligand, which can enhance the stability and modify the catalytic activity of the metal complex. Despite this potential, there are no specific reports on the use of this compound as a ligand in transition-metal catalysis.

Future Research Directions and Emerging Areas for 4 1 Morpholinoethyl Aniline

Exploration of Novel Reaction Pathways and Synthetic Methodologies

The development of novel reaction pathways for synthesizing 4-(1-Morpholinoethyl)aniline and its derivatives is a cornerstone of future research, aiming to improve efficiency, yield, and stereoselectivity. Current synthetic routes often rely on conventional methods that may have limitations. Future explorations are anticipated to focus on several key areas:

C-H Bond Activation: Direct C-H functionalization of the aniline (B41778) ring or the morpholine (B109124) moiety offers a more atom-economical approach compared to traditional multi-step syntheses. mdpi.com This strategy could enable the introduction of various functional groups at specific positions, leading to a diverse library of derivatives with potentially enhanced biological activities.

Asymmetric Synthesis: Given the presence of a stereocenter at the ethyl bridge, the development of enantioselective synthetic methods is crucial. Future research will likely involve the use of chiral catalysts or auxiliaries to produce enantiomerically pure forms of this compound, allowing for the investigation of the differential biological activities of each enantiomer.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of reaction control, safety, and scalability. Miniaturized and automated flow reactors can enable rapid optimization of reaction conditions, leading to higher yields and purity of the final product.

Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound represents a green and highly selective alternative to traditional chemical catalysts. Enzymes can operate under mild reaction conditions and often exhibit high enantio- and regioselectivity.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Bond Activation | Atom economy, reduced steps | Catalyst development, regioselectivity |

| Asymmetric Synthesis | Enantiomerically pure compounds | Chiral catalysts, stereocontrol |

| Flow Chemistry | Improved control, scalability | Reactor design, process optimization |

| Biocatalysis | High selectivity, mild conditions | Enzyme screening, reaction engineering |

Advanced Spectroscopic Probes and Real-Time Reaction Monitoring

To gain deeper insights into the reaction mechanisms and kinetics involved in the synthesis of this compound, advanced spectroscopic techniques and real-time monitoring are indispensable. Future research in this area will likely focus on:

In-situ Spectroscopy: Techniques such as in-situ NMR, Raman, and FTIR spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. researchgate.netmagritek.com This data is invaluable for understanding reaction pathways and optimizing process parameters. researchgate.netmagritek.com

Mass Spectrometry-Based Techniques: Advanced mass spectrometry methods, like extractive electrospray ionization-tandem mass spectrometry (EESI-MS), allow for the online monitoring of reaction mixtures without the need for sample preparation. nih.govresearchgate.net This enables the detection of transient intermediates and byproducts, providing a comprehensive picture of the reaction mechanism. nih.govresearchgate.net

Process Analytical Technology (PAT): The integration of real-time analytical tools into the manufacturing process of this compound will be a key focus. PAT enables continuous monitoring and control of critical process parameters, ensuring consistent product quality and yield.

| Technique | Information Gained | Application in Synthesis |

| In-situ NMR/Raman/FTIR | Reactant/product concentration, intermediates | Reaction kinetics, mechanism elucidation |

| EESI-MS | Detection of transient species | Byproduct identification, pathway analysis |

| Process Analytical Technology | Real-time process parameters | Quality control, process optimization |

Integration of Artificial Intelligence and Machine Learning in Computational Studies

The synergy between computational chemistry and artificial intelligence (AI) is set to revolutionize the study of molecules like this compound. The integration of AI and machine learning (ML) will accelerate discovery and optimization in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the properties and activities of novel this compound derivatives. This can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Reaction Optimization: AI can be employed to analyze complex reaction data and identify optimal reaction conditions for the synthesis of this compound, leading to improved yields and reduced waste.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. This approach could be used to create new derivatives of this compound with enhanced therapeutic potential.

Quantum Mechanical Calculations: High-level quantum mechanical calculations, guided by machine learning, can provide detailed insights into the electronic structure and reactivity of this compound, aiding in the rational design of new catalysts and reaction pathways.

Expansion into New Therapeutic Areas and Drug Targets

While the existing research on morpholinoaniline derivatives has shown promise in areas like cancer and infectious diseases, future investigations will aim to broaden their therapeutic applications. researchgate.netnih.gov Key areas for expansion include:

Neurodegenerative Diseases: The morpholine scaffold is present in several centrally acting drugs. Research into the potential of this compound derivatives to modulate targets relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's, is a promising avenue.

Inflammatory Disorders: Many inflammatory pathways are regulated by kinases and other enzymes that could be targeted by small molecules. Screening of this compound libraries against targets involved in inflammation could lead to the discovery of new anti-inflammatory agents.

Metabolic Diseases: The exploration of this compound and its derivatives for activity against targets implicated in metabolic disorders like diabetes and obesity represents a significant area of unmet medical need.

Target Identification and Validation: The use of chemoproteomics and other advanced techniques will be crucial for identifying the specific cellular targets of bioactive this compound derivatives, thereby elucidating their mechanism of action and paving the way for further development. For instance, derivatives of morpholine have shown potential as inhibitors of carbonic anhydrase and hypoxia-inducible factor-1 (HIF-1), which are attractive targets for anticancer therapies. nih.gov

| Therapeutic Area | Potential Drug Targets | Research Approach |

| Neurodegenerative Diseases | Kinases, Receptors | In vitro and in vivo models |

| Inflammatory Disorders | Cytokines, Enzymes | High-throughput screening |

| Metabolic Diseases | Receptors, Enzymes | Phenotypic screening |

| Oncology | DNA gyrase, DHFR | Enzyme inhibition assays |

Sustainable and Eco-Friendly Synthetic Approaches

In line with the growing emphasis on green chemistry, future research on the synthesis of this compound will prioritize the development of sustainable and environmentally benign methods. ijtsrd.comijiras.com This includes:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. ijiras.com

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the aniline and morpholine moieties can contribute to a more sustainable chemical industry. pili.bio Recently, a bio-based aniline derivative has been successfully industrialized, highlighting the potential for greener alternatives. pili.bio

Energy Efficiency: The adoption of energy-efficient technologies, such as microwave-assisted synthesis or mechanochemistry, can reduce the carbon footprint of the manufacturing process.

The development of eco-friendly synthetic routes is not only environmentally responsible but also economically advantageous in the long run.

Q & A

Q. Advanced

- Molecular Docking : AutoDock or Schrödinger Suite models binding modes to enzymes/receptors (e.g., kinase targets) .

- Molecular Dynamics (MD) : Simulations (NAMD/GROMACS) assess stability of ligand-target complexes over time .

- QSAR Models : Regression analysis links substituent electronic parameters (Hammett σ) to activity trends .

What are the key physicochemical properties of this compound relevant to experimental design?

Q. Basic

- Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) but poor in water due to the hydrophobic morpholine group .

- Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 4°C .

- pKa : The aniline NH₂ group has a pKa ~4.5, influencing protonation state in biological assays .

How does the morpholinoethyl substituent influence the electronic and steric properties of the aniline moiety in chemical reactions?

Q. Advanced

- Electronic Effects : The morpholine oxygen donates electron density via conjugation, activating the aniline ring for electrophilic substitution (Hammett σₚ ~ -0.3) .

- Steric Effects : The ethyl spacer reduces steric hindrance compared to bulkier substituents, enabling regioselective reactions .

- Experimental Validation : Competitive reaction studies with substituted anilines quantify steric/electronic contributions .

Notes

- Safety : Follow protocols for aromatic amines (gloves, fume hood) due to potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.